REACTION_CXSMILES
|
[CH2:1]([OH:12])[C@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[OH:7])[OH:5])[OH:3].[CH3:13][C:14]([CH3:16])=O>>[CH3:13][C:14]1([CH3:16])[O:9][CH:8]([CH:6]2[O:7][C:2]([CH3:4])([CH3:1])[O:5][CH:4]2[CH:2]2[O:3][C:8]([CH3:10])([CH3:6])[O:12][CH2:1]2)[CH2:10][O:11]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
of concentrated (18M) sulfuric acid as a catalyst for 24 hours in a 2 liter flask
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated by vacuum distillation at about 30° C
|
Type
|
ADDITION
|
Details
|
The remaining yellowish oil is diluted with an equal volume of cold water in order
|
Type
|
CUSTOM
|
Details
|
to provide the crystalline product
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |